molecular formula C7H13NO3 B14298226 Ethyl {[(propan-2-ylidene)amino]oxy}acetate CAS No. 118019-94-6

Ethyl {[(propan-2-ylidene)amino]oxy}acetate

Cat. No.: B14298226
CAS No.: 118019-94-6
M. Wt: 159.18 g/mol
InChI Key: NOOUUAMUEAPUNM-UHFFFAOYSA-N
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Description

Ethyl {[(propan-2-ylidene)amino]oxy}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an oxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[(propan-2-ylidene)amino]oxy}acetate typically involves the reaction of ethyl bromoacetate with isopropylidenehydroxylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and inline monitoring systems ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(propan-2-ylidene)amino]oxy}acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl {[(propan-2-ylidene)amino]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl {[(propan-2-ylidene)amino]oxy}acetate involves its interaction with specific molecular targets. The oxime group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl {[(propan-2-ylidene)amino]oxy}acetate can be compared with other similar compounds such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

    Isopropyl butyrate: An ester with similar structural features, used in the production of perfumes and as a solvent.

The uniqueness of this compound lies in its oxime moiety, which imparts distinct chemical reactivity and potential biological activity compared to other esters.

Properties

IUPAC Name

ethyl 2-(propan-2-ylideneamino)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-10-7(9)5-11-8-6(2)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOUUAMUEAPUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80766879
Record name Ethyl {[(propan-2-ylidene)amino]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118019-94-6
Record name Ethyl {[(propan-2-ylidene)amino]oxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80766879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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